Homopterocarpin
Overview
Description
Homopterocarpin is an isoflavonoid compound that has garnered significant interest due to its diverse biological activities. It is primarily isolated from plants such as Canavalia lineata and Pterocarpus erinaceus . This compound is known for its potent inhibitory activity against human monoamine oxidase-B (hMAO-B), making it a valuable compound in neurological research .
Mechanism of Action
Target of Action
Homopterocarpin is a potent and competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B) . Monoamine oxidases are enzymes that catalyze the oxidation of monoamines, which are neurotransmitters such as dopamine, norepinephrine, and serotonin. Specifically, hMAO-B primarily metabolizes dopamine, playing a crucial role in the regulation of mood and cognition.
Mode of Action
This compound interacts with hMAO-B by binding to its active site, thereby inhibiting its activity . This inhibition prevents the breakdown of dopamine, leading to an increase in dopamine levels. The compound’s inhibitory activity against hMAO-B has been quantified with an IC50 value of 0.72 µM and a Ki value of 0.21 µM .
Result of Action
The molecular effect of this compound’s action is the increased level of dopamine due to the inhibition of hMAO-B . This can lead to cellular effects such as enhanced neurotransmission. Given that imbalances in dopamine levels are associated with various neurological disorders, this compound’s action could potentially have therapeutic effects.
Biochemical Analysis
Biochemical Properties
Homopterocarpin is a competitive reversible inhibitor of human monoamine oxidase-B (hMAO-B) with an IC50 and a Ki of 0.72 and 0.21 μM for hMAO-B, respectively . This suggests that this compound interacts with the enzyme hMAO-B, inhibiting its activity in a reversible manner.
Cellular Effects
This compound has been shown to have hepatoprotective effects, particularly in the context of acetaminophen-induced oxidative stress and liver damage . It has also been found to exhibit non-toxicity to normal (MDCK) and cancer (HL-60) cells and moderate toxicity to neuroblastoma (SH-SY5Y) cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with hMAO-B. As a competitive reversible inhibitor, it binds to the active site of the enzyme, preventing the binding of the enzyme’s natural substrate .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been used in studies over a period of 5 consecutive days, suggesting its stability over this timeframe .
Dosage Effects in Animal Models
In animal models, this compound has been administered at varying dosages (25-, 50-, and 75 mg/kg) to study its hepatoprotective effects . Specific threshold effects or toxic effects at high doses have not been reported.
Metabolic Pathways
Its role as an inhibitor of hMAO-B suggests it may influence the metabolism of monoamines .
Preparation Methods
Synthetic Routes and Reaction Conditions
Homopterocarpin can be synthesized through an asymmetric transfer hydrogenation (ATH) reaction. This method involves the transformation of isoflavones to pterocarpans, which includes this compound . The reaction conditions typically involve the use of a catalyst and a hydrogen donor under specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound can be achieved through extraction from plant sources. For instance, a method for extracting this compound from Swainsonia salsula involves several steps: drying and crushing the plant material, performing heated reflux extraction, filtration, ethanol recovery, and crystallization . This method ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Homopterocarpin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and the target product.
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that exhibit different biological activities. For example, oxidation of this compound can lead to the formation of compounds with enhanced antioxidant properties .
Scientific Research Applications
Homopterocarpin has a wide range of scientific research applications:
Comparison with Similar Compounds
Homopterocarpin is often compared with other isoflavonoids such as medicarpin and prunetin. While all these compounds exhibit inhibitory activity against hMAO-B, this compound is unique due to its specific structural features, such as the presence of methoxy groups at specific positions on its aromatic rings . This structural uniqueness contributes to its distinct biological activities and selectivity.
List of Similar Compounds
- Medicarpin
- Prunetin
- Pterocarpin
- 3,9-Dihydroxypterocarpan
- Vestitol
This compound’s unique properties and diverse applications make it a valuable compound in various fields of scientific research. Its potential in medicine, particularly in treating neurological disorders and liver diseases, highlights its significance in the pharmaceutical industry.
Properties
IUPAC Name |
(6aR,11aR)-3,9-dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O4/c1-18-10-4-6-13-15(7-10)20-9-14-12-5-3-11(19-2)8-16(12)21-17(13)14/h3-8,14,17H,9H2,1-2H3/t14-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGIGLKLCFOWDN-YOEHRIQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3COC4=C(C3O2)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)[C@@H]3COC4=C([C@@H]3O2)C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10976040 | |
Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
606-91-7 | |
Record name | 6H-Benzofuro(3,2-c)(1)benzopyran, 6aalpha,11aalpha-dihydro-3,9-dimethoxy-, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,9-Dimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c][1]benzopyran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10976040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.